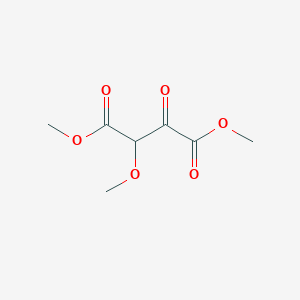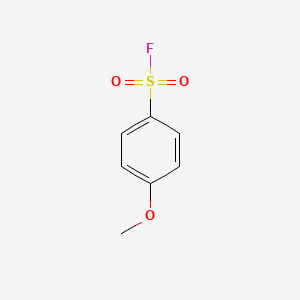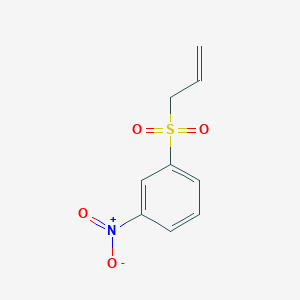
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE
Übersicht
Beschreibung
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE, also known as 1-(allylsulfonyl)-3-nitrobenzene, is an organic compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a prop-2-ene-1-sulfonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE involves several steps. One common method includes the nitration of 3-(prop-2-ene-1-sulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-(prop-2-ene-1-sulfonyl)aniline, while oxidation of the prop-2-ene-1-sulfonyl group can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s derivatives may lead to the discovery of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This effect can be exploited in electrophilic aromatic substitution reactions, where the nitro group directs electrophiles to the meta position .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the nature of the derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE can be compared with other nitrobenzene derivatives, such as:
1-Nitro-2-(prop-2-ene-1-sulfonyl)benzene: Similar structure but with the sulfonyl group in the ortho position.
1-Nitro-4-(prop-2-ene-1-sulfonyl)benzene: Similar structure but with the sulfonyl group in the para position.
This compound: Similar structure but with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. The presence of both the nitro and sulfonyl groups provides a versatile platform for various chemical transformations and research applications .
Eigenschaften
IUPAC Name |
1-nitro-3-prop-2-enylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHPXMHXPTWWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355557 | |
| Record name | STK177369 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-41-7 | |
| Record name | STK177369 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


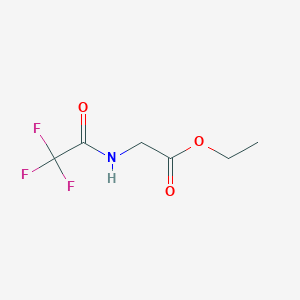
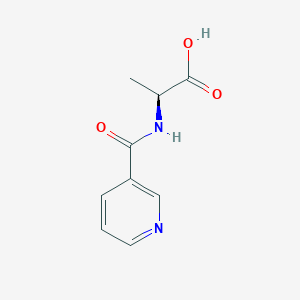
![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)
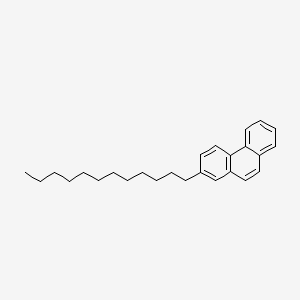

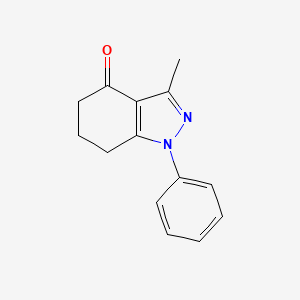


![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)
